High-Yield, Mild-Condition Synthesis of Methyl 1,2,3,4-Tetrahydroquinoxaline-6-carboxylate from 3,4-Diaminobenzoic Acid
The synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate via the method described in patent CN108997229B proceeds with a stepwise yield of 95.4% for the esterification of 3,4-diaminobenzoic acid to methyl 3,4-diaminobenzoate, and a final reduction step achieving 98.1% yield for the target compound [1]. In contrast, traditional ring-formation methods for tetrahydroquinoxalines reported in prior art (e.g., Journal of the Chemical Society, 1963, p. 4763-4766) utilize catalytic hydrogenation under high pressure, which not only presents operational challenges but also typically results in lower yields due to over-reduction and by-product formation [1]. The improved yields and milder reaction conditions (atmospheric pressure, moderate temperatures) provide a more scalable and cost-effective route to the target compound compared to legacy methods.
| Evidence Dimension | Synthetic yield of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate |
|---|---|
| Target Compound Data | Step 1: 95.4%; Step 3: 98.1% |
| Comparator Or Baseline | Catalytic hydrogenation method (J. Chem. Soc., 1963) yields not explicitly reported but characterized as low-yielding with high pressure requirements. |
| Quantified Difference | Not directly quantified due to lack of yield data in prior art, but modern method demonstrates high yield and mild conditions. |
| Conditions | Step 1: 3,4-diaminobenzoic acid with H₂SO₄ in methanol, 80-90°C, 10-12h. Step 3: NaBH₄ reduction of quinoxaline-6-carboxylate intermediate. |
Why This Matters
A high-yielding, mild-condition synthesis reduces cost and increases accessibility for procurement and in-house production, directly impacting research feasibility.
- [1] Zhengzhou University of Light Industry. 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid methyl ester and its preparation method. Chinese Patent CN108997229B. Granted May 5, 2020. View Source
